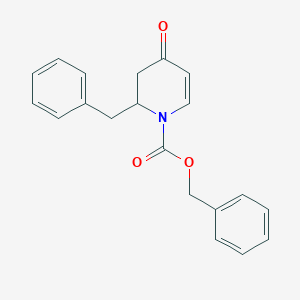

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

benzyl 2-benzyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c22-19-11-12-21(18(14-19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-12,18H,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPWUCAZPYCXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C=CC1=O)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597604 | |

| Record name | Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150708-76-2 | |

| Record name | Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS number

An In-Depth Technical Guide to Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of interest in contemporary medicinal chemistry. While a specific CAS number for this exact molecule is not publicly cataloged, indicating its status as a potentially novel research compound, this document will leverage data from the closely related structure, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No: 185847-84-1)[1][2][3]. By examining established synthetic routes for analogous N-substituted 2- and 4-pyridones and the vast pharmacological landscape of dihydropyridine derivatives, we can construct a robust framework for its synthesis, characterization, and potential applications in drug discovery.

The 1,4-dihydropyridine scaffold is a cornerstone in pharmaceutical development, most notably as L-type calcium channel blockers for treating cardiovascular diseases.[4][5]. Modifications to this core structure offer a fertile ground for developing novel therapeutics with a wide array of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties[6][7]. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic promise of this specific dihydropyridinone derivative.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be envisioned through a multi-step process. A plausible synthetic strategy involves the initial formation of the N-protected 4-pyridone ring, followed by the introduction of the benzyl group at the 2-position.

Synthesis of the N-Cbz-4-oxodihydropyridine Core

The carbobenzyloxy (Cbz or Z) group is a widely used amine-protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various conditions and its facile removal by hydrogenolysis.[8][9]. The synthesis of the core structure, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, serves as the foundational step.

A potential synthetic pathway could involve the Dieckmann condensation of a suitably substituted acyclic precursor. An alternative, and often more direct route, is the modification of a pre-formed heterocyclic ring. For instance, the synthesis of N-benzyl-4-piperidone often involves a one-pot reaction of benzylamine and an acrylic ester through addition, condensation, hydrolysis, and decarboxylation steps[10].

Introduction of the 2-Benzyl Substituent

With the N-Cbz-4-oxodihydropyridine core in hand, the next critical step is the introduction of the benzyl group at the C2 position. This can be a challenging transformation and may require strategic activation of the C2 position. One potential approach involves the formation of an enolate or a related nucleophilic species, followed by reaction with a benzyl electrophile, such as benzyl bromide. The choice of base and reaction conditions would be critical to control the regioselectivity of this alkylation.

Alternatively, a [4+2] cycloaddition approach using in situ generated azadienes from N-propargylamines and active methylene compounds has been shown to be effective for the synthesis of substituted 2-pyridones[11].

Below is a diagram illustrating a plausible synthetic workflow.

Caption: Plausible synthetic workflow for the target compound.

Physicochemical Properties and Structural Characterization

The predicted physicochemical properties of the parent compound, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, provide a baseline for understanding the target molecule.

| Property | Predicted Value |

| Molecular Formula | C13H13NO3 |

| Molecular Weight | 231.25 g/mol [3] |

| Melting Point | 72-73 °C[3] |

| Boiling Point | 382.2±42.0 °C[3] |

| Density | 1.245±0.06 g/cm3 [3] |

| pKa | -4.31±0.20[3] |

The structural elucidation of the final product would rely on a combination of standard spectroscopic techniques.

Spectroscopic Characterization Protocol

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR would be essential for confirming the structure. The proton NMR spectrum is expected to show characteristic signals for the two distinct benzyl groups, as well as the protons on the dihydropyridine ring.[12][13].

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio.[14].

-

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the ketone (C=O) and the carbamate carbonyl groups.[12][13].

Potential Applications in Drug Discovery and Medicinal Chemistry

The dihydropyridine and dihydropyrimidinone cores are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6][15].

Calcium Channel Modulation

The primary and most well-established therapeutic application of 1,4-dihydropyridines is the modulation of L-type calcium channels, leading to their widespread use as antihypertensive agents.[4][5]. The introduction of a second benzyl group at the 2-position could significantly alter the compound's binding affinity and selectivity for different calcium channel subtypes.

Anticancer and Other Therapeutic Areas

Derivatives of dihydropyridines and related heterocyclic systems have demonstrated a broad spectrum of pharmacological activities, including:

The specific substitution pattern of this compound makes it an interesting candidate for screening against a variety of therapeutic targets. For instance, substituted pyridones have been investigated as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy[17].

The following diagram illustrates the potential therapeutic applications stemming from the core dihydropyridine structure.

Caption: Potential therapeutic avenues for dihydropyridine derivatives.

Detailed Experimental Protocols

The following are hypothetical, yet plausible, experimental protocols for the synthesis and characterization of the title compound, based on established methodologies for similar structures.

Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Analogue)

This protocol is adapted from general procedures for the synthesis of N-substituted piperidones[10].

-

Reaction Setup : To a solution of benzylamine (1.0 eq) in a suitable alcoholic solvent, add an acrylate derivative (2.2 eq) dropwise at room temperature.

-

Reaction Progression : Heat the mixture to 50-60°C and maintain for several hours, monitoring the reaction by TLC.

-

Cyclization : After the initial addition is complete, add a strong base (e.g., sodium ethoxide) and heat to reflux to induce cyclization.

-

Hydrolysis and Decarboxylation : Upon completion of the cyclization, add an aqueous acid solution and heat to facilitate hydrolysis and decarboxylation.

-

Workup and Purification : Neutralize the reaction mixture, extract with an organic solvent, and purify the crude product by column chromatography to yield the desired N-benzyl-4-piperidone.

-

N-Protection : The resulting piperidone can then be N-protected using benzyl chloroformate under Schotten-Baumann conditions[8].

Benzylation at the C2 Position

This protocol is based on general principles of α-alkylation of ketones.

-

Enolate Formation : Dissolve the N-Cbz-4-oxodihydropyridine (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78°C. Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Alkylation : After stirring for 30-60 minutes, add benzyl bromide (1.2 eq) dropwise.

-

Quenching and Workup : Allow the reaction to slowly warm to room temperature. Quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Conclusion

This compound represents a promising, albeit underexplored, scaffold for the development of novel therapeutics. By leveraging established synthetic methodologies for related dihydropyridine and pyridone systems, researchers can efficiently access this molecule for further investigation. Its structural similarity to known pharmacologically active compounds, particularly calcium channel blockers, suggests a high potential for biological activity. This guide provides a solid foundation for initiating research into the synthesis, characterization, and therapeutic evaluation of this intriguing compound.

References

Sources

- 1. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate suppliers & manufacturers in China [m.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 11. 2-Pyridone synthesis [organic-chemistry.org]

- 12. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - Benzyl 3,4-dihydro-4-oxo-pyridine-1(2h)-carboxylate (C13H13NO3) [pubchemlite.lcsb.uni.lu]

- 15. mdpi.com [mdpi.com]

- 16. rroij.com [rroij.com]

- 17. Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate chemical structure

An In-Depth Technical Guide to Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of this compound, a complex heterocyclic compound. While direct experimental data for this specific molecule is not extensively reported in public literature, this document synthesizes information from closely related structures and established chemical principles to offer a scientifically grounded perspective for researchers, scientists, and drug development professionals. We will delve into its structure, plausible synthetic routes, expected analytical characterization, and potential significance within medicinal chemistry.

Introduction: The Dihydropyridinone Scaffold

The dihydropyridinone core is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds and natural products.[1][2] Molecules incorporating this scaffold have demonstrated a vast range of pharmacological activities, including but not limited to, anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[3][4] The versatility of the dihydropyridinone ring system also makes it a valuable synthetic intermediate for creating more complex molecular architectures.[5][6]

This compound is a specific derivative of this class, featuring two distinct benzyl groups. One is attached to the nitrogen atom of the dihydropyridine ring via a carbamate linkage, and the other is substituted at the 2-position of the ring. These benzyl moieties are expected to significantly influence the molecule's steric and electronic properties, and consequently, its reactivity and biological profile.

Chemical Structure and Physicochemical Properties

The fundamental structure of this compound is depicted below. It is important to distinguish it from the more commonly documented Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 185847-84-1), which lacks the C2-benzyl substituent.[7][8][9]

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for the target molecule. These are calculated based on its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₉NO₃ | Calculated |

| Molecular Weight | 321.37 g/mol | Calculated |

| CAS Number | Not available | N/A |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Canonical SMILES | C1=CC=C(C=C1)CC2C=C(C(=O)C=N2)C(=O)OCC3=CC=CC=C3 | Calculated |

| InChI Key | (Predicted) | Calculated |

| Boiling Point | (Predicted) >400 °C | Based on related structures[7] |

| Melting Point | (Predicted) >80 °C | Based on related structures[7] |

| Storage | 2-8°C, under inert atmosphere | Recommended[10][11] |

Proposed Synthesis Pathway

The synthesis of substituted dihydropyridinones can often be achieved through multicomponent reactions, which offer efficiency by forming several bonds in a single operation. A plausible approach for synthesizing this compound is through a variation of the aza-Diels-Alder reaction or a domino reaction sequence.[5][12]

Sources

- 1. Enantioselective Synthesis of 3,5,6‐Substituted Dihydropyranones and Dihydropyridinones using Isothiourea‐Mediated Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions [mdpi.com]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate | C13H13NO3 | CID 11368235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate suppliers & manufacturers in China [chemicalbook.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate [acrospharma.co.kr]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and its Core Scaffold

Disclaimer: Direct experimental data for Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is not extensively available in public literature. This guide provides a comprehensive analysis of the closely related and well-documented analogue, Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate , and extrapolates the likely properties of the target compound based on established chemical principles. This approach is intended to provide researchers with a robust foundational understanding for further investigation.

Introduction: The Dihydropyridinone Core in Modern Chemistry

The 1,4-dihydropyridine scaffold is a privileged structure in medicinal chemistry, most famously represented by drugs like nifedipine. The introduction of an oxo group at the 4-position to form a 4-oxo-3,4-dihydropyridine, also known as a 4-pyridone, maintains significant biological interest. These moieties are present in a range of bioactive compounds and are explored for various therapeutic applications. This guide focuses on the N-carboxybenzyl protected 4-pyridone derivative, this compound, a compound with potential as a versatile intermediate in organic synthesis and drug discovery. Due to the scarcity of direct data, we will build our understanding from its unsubstituted analogue at the 2-position.

Chemical Identity and Structural Elucidation

The core structure is a dihydropyridinone ring with a benzyl carbamate protecting group on the nitrogen. The target compound is distinguished by an additional benzyl group at the 2-position of this ring.

| Identifier | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Analogue) | This compound (Target Compound) |

| CAS Number | 185847-84-1[1][2][3][4][5][6] | Not available |

| Molecular Formula | C13H13NO3[1][2][3][4][5] | C20H19NO3 |

| Molecular Weight | 231.25 g/mol [1][2][3][4][5] | 321.37 g/mol (Calculated) |

| IUPAC Name | Benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate[1] | This compound |

| Canonical SMILES | C1CN(C=CC1=O)C(=O)OCC2=CC=CC=C2[1][5] | C1=CC=C(C=C1)CC2C=CC(=O)N(C2)C(=O)OCC3=CC=CC=C3 (Predicted) |

Physical and Chemical Properties: A Comparative Analysis

The physical properties of the target compound are predicted to be influenced by the increased molecular weight and steric bulk of the 2-benzyl group compared to the analogue.

| Property | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (Analogue) | This compound (Predicted) |

| Melting Point | 72-73 °C[4][5] | Higher than the analogue, likely a crystalline solid. |

| Boiling Point | 382.2 ± 42.0 °C (Predicted)[4] | Significantly higher than the analogue. |

| Density | 1.245 ± 0.06 g/cm³ (Predicted)[4] | Likely similar to the analogue. |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, methanol.[7] | Likely soluble in similar organic solvents. Solubility in polar solvents may be reduced. |

| Storage | 2-8°C[3][4][6] | 2-8°C, protected from light and moisture. |

Spectroscopic Characterization: Predicted Signatures

While specific spectra for the target compound are unavailable, a theoretical analysis based on its structure allows for the prediction of key spectroscopic features.

¹H NMR Spectroscopy

The introduction of the 2-benzyl group will add a distinct set of signals to the proton NMR spectrum.

-

Benzylic Protons (Cbz group): A singlet around 5.2 ppm.

-

Aromatic Protons (Cbz group): Multiplets in the 7.2-7.4 ppm region.

-

Dihydropyridinone Ring Protons: The signals for the protons at the 3, 5, and 6 positions will be present, with their chemical shifts influenced by the 2-benzyl substituent.

-

2-Benzyl Group Protons:

-

A new set of benzylic proton signals, likely appearing as a multiplet due to diastereotopicity and coupling with the proton at the 2-position of the ring.

-

A distinct set of aromatic proton signals for this second benzyl group.

-

¹³C NMR Spectroscopy

The carbon spectrum will show additional signals corresponding to the 2-benzyl group. Key signals will include the benzylic carbon and the aromatic carbons of the second phenyl ring.

Mass Spectrometry

The mass spectrum will be expected to show a molecular ion peak corresponding to the calculated molecular weight of 321.37 g/mol . Key fragmentation patterns would likely involve the loss of the benzyl groups and cleavage of the dihydropyridinone ring.

Proposed Synthetic Pathway

The synthesis of 2-substituted dihydropyridinones can be challenging. A plausible approach for the synthesis of this compound could involve the conjugate addition of a benzyl nucleophile to a suitable pyridone precursor.

Step-by-Step Methodology:

-

Synthesis of a Suitable Precursor: Preparation of a 2-leaving group substituted N-Cbz-4-pyridone.

-

Organometallic Reagent Formation: Generation of a benzyl organometallic reagent, such as benzylmagnesium bromide (a Grignard reagent) or benzyllithium.

-

Conjugate Addition: Reaction of the benzyl organometallic reagent with the pyridone precursor. The 1,4-conjugate addition would introduce the benzyl group at the 2-position.

-

Work-up and Purification: Aqueous work-up to quench the reaction, followed by extraction and purification by column chromatography.

Sources

- 1. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Benzyl-4-piperidone-d4 | C12H15NO | CID 46783597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. BJOC - Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation [beilstein-journals.org]

- 5. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The core structure, a dihydropyridinone ring, is a recognized privileged scaffold in drug discovery. This document details the molecular properties, synthesis methodologies, and state-of-the-art characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Furthermore, this guide delves into the medicinal chemistry relevance of the 2-substituted dihydropyridinone core, exploring its potential applications in drug development. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the design, synthesis, and evaluation of novel therapeutic agents.

Introduction: The Significance of the Dihydropyridinone Scaffold

The dihydropyridinone moiety is a prominent heterocyclic scaffold that has garnered substantial attention in the field of medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1]. The versatility of the dihydropyridinone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This guide focuses on a specific derivative, this compound, providing an in-depth analysis for researchers in the pharmaceutical sciences.

Molecular Profile of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a potential therapeutic agent. This section outlines the key molecular characteristics of this compound.

Chemical Structure and Formula

The structure of the title compound features a dihydropyridinone core with a benzyl group attached to the nitrogen atom of the carboxylate and another benzyl group at the 2-position of the ring.

Molecular Formula: C₂₀H₁₉NO₃

Molecular Weight

The precise molecular weight is a critical parameter for mass spectrometry analysis and for stoichiometric calculations in synthesis and biological assays.

| Property | Value |

| Molecular Weight | 321.37 g/mol |

| Exact Mass | 321.1365 g/mol |

Synthesis of 2-Substituted Dihydropyridinones: A Methodological Overview

A hypothetical, yet chemically sound, synthetic pathway is outlined below. This proposed synthesis is for illustrative purposes and would require experimental validation and optimization.

Caption: A proposed multi-component reaction for the synthesis of the target compound.

General Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of benzylamine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) is added phenylacetaldehyde (1.0 eq) and benzyl acetoacetate (1.0 eq).

-

Catalysis: A catalytic amount of a Lewis or Brønsted acid (e.g., p-toluenesulfonic acid) may be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux for a specified period (typically 4-24 hours) and monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Structural Elucidation and Purity Assessment: A Guide to Analytical Techniques

The unambiguous characterization of a novel chemical entity is paramount. This section details the key analytical techniques for confirming the structure and assessing the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR would be essential for the structural confirmation of the target compound.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the protons of the two benzyl groups.

-

Methylene Protons: A characteristic singlet or AB quartet for the benzylic protons of the N-benzyl group and the C2-benzyl group.

-

Dihydropyridine Ring Protons: Signals corresponding to the protons on the dihydropyridinone ring, with their chemical shifts and coupling patterns providing crucial information about the substitution pattern.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (typically δ > 160 ppm) corresponding to the ketone carbonyl group.

-

Carboxylate Carbonyl: A signal for the carbonyl of the carbamate group.

-

Aromatic Carbons: A series of signals in the aromatic region (δ 120-140 ppm).

-

Aliphatic Carbons: Signals for the methylene carbons of the benzyl groups and the carbons of the dihydropyridinone ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide valuable information about the structure through fragmentation analysis.

Expected Mass Spectrometric Data:

-

Molecular Ion Peak: An [M+H]⁺ ion at m/z 322.1439 in high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₂₀H₁₉NO₃.

-

Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of the benzyl groups. For instance, a fragment corresponding to the loss of a benzyl radical (C₇H₇•) would be expected. The fragmentation of the dihydropyridinone ring would also provide structural insights[2].

Sources

An In-Depth Technical Guide to Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, and its emerging role as a key intermediate in the development of novel therapeutics. This document is intended to serve as a practical resource, blending established chemical principles with actionable insights for laboratory application.

Core Chemical Identity and Physicochemical Properties

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, with the CAS Number 185847-84-1, is a pyridone derivative featuring a benzyl carbamate protecting group on the nitrogen atom. The presence of the conjugated enone system within the dihydropyridine ring imparts unique reactivity to the molecule, making it a versatile precursor in organic synthesis.[1]

The formal IUPAC name for this compound is benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate .[1] It is also known by several synonyms, including 1-Cbz-2,3-dihydropyridin-4(1H)-one and Benzyl 4-oxo-1,2,3,4-tetrahydropyridine-1-carboxylate.[1][2]

Table 1: Physicochemical Properties of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

| Property | Value | Source |

| CAS Number | 185847-84-1 | [1][2] |

| Molecular Formula | C₁₃H₁₃NO₃ | [1][2] |

| Molecular Weight | 231.25 g/mol | [1][2] |

| Appearance | White to pale yellow solid | [3] |

| Melting Point | 72-73 °C | [4] |

| Boiling Point (Predicted) | 382.2 ± 42.0 °C | [4] |

| Density (Predicted) | 1.245 ± 0.06 g/cm³ | [4] |

| Storage Conditions | 2-8°C, in a cool, dry, well-ventilated area | [4][5] |

| SMILES | C1CN(C=CC1=O)C(=O)OCC2=CC=CC=C2 | [1] |

| InChIKey | OAKHYPNVCUHASC-UHFFFAOYSA-N | [1] |

Strategic Synthesis: From Piperidone to Dihydropyridone

The synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is conceptually rooted in the oxidation of the corresponding saturated piperidone precursor, N-Cbz-4-piperidone. This transformation is a critical step that introduces the endocyclic double bond, forming the reactive vinylogous amide system. While various oxidizing agents have been explored for similar transformations, a common and effective method involves the use of mercuric acetate.[6] The rationale for this choice lies in its ability to effect the desired dehydrogenation under relatively mild conditions, minimizing side reactions.[6]

Below is a detailed, self-validating protocol for the synthesis, grounded in established chemical principles for the oxidation of N-alkyl substituted 4-piperidones.

Experimental Protocol: Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for the preparation of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-Cbz-4-piperidone (1 equivalent) in a 5% aqueous solution of acetic acid.

-

Addition of Oxidizing Agent: To the stirred solution, add mercuric acetate (3 equivalents).

-

Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a 5% aqueous solution of ethylenediaminetetraacetic acid (EDTA) to complex with the mercury salts.

-

Workup: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

Analytical Characterization: A Spectroscopic Profile

The structural elucidation of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is confirmed through a combination of spectroscopic techniques. The expected data, based on its chemical structure and data from closely related compounds, are summarized below.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~7.3-7.4 (m, 5H, Ar-H), ~7.0 (d, 1H, vinyl-H), ~5.2 (s, 2H, CH₂-Ph), ~4.1 (t, 2H, N-CH₂), ~2.5 (t, 2H, CH₂-C=O) |

| ¹³C NMR | δ (ppm): ~195 (C=O), ~168 (N-C=O), ~140 (vinyl-CH), ~136 (Ar-C), ~128-129 (Ar-CH), ~110 (vinyl-C), ~68 (O-CH₂), ~45 (N-CH₂), ~35 (CH₂-C=O) |

| IR (cm⁻¹) | ~3050 (Ar C-H), ~2900 (Aliphatic C-H), ~1700 (Carbamate C=O), ~1650 (Enone C=O), ~1580 (C=C) |

| Mass Spec (m/z) | Predicted [M+H]⁺: 232.09682 |

Reactivity and Synthetic Utility

The chemical reactivity of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is dominated by the electrophilic nature of the C5 carbon of the enone system and the nucleophilicity of the nitrogen atom after potential deprotection. The benzyl carbamate (Cbz) group provides robust protection to the nitrogen, which can be removed under standard hydrogenolysis conditions.

Diagram 2: Key Reactivity Pathways

Caption: Key reactive sites and potential transformations of the title compound.

This compound serves as a crucial building block in the synthesis of more complex molecular architectures. Its utility has been demonstrated in several patents for the preparation of pharmacologically active agents. For instance, it is a documented intermediate in the synthesis of bicyclic aza compounds that act as muscarinic M1 receptor agonists, which are of interest for treating cognitive and psychotic disorders.[6][7] It has also been employed in the preparation of complement factor B inhibitors, which have potential applications in treating conditions like age-related macular degeneration.[8]

The Broader Significance of the Pyridone Scaffold in Drug Discovery

The pyridone moiety is recognized as a "privileged scaffold" in medicinal chemistry.[9][10] This is due to its ability to engage in various non-covalent interactions with biological targets, including acting as both a hydrogen bond donor and acceptor.[9] The structural rigidity and defined geometry of the pyridone ring also make it an excellent scaffold for presenting substituents in a specific spatial orientation for optimal target binding.

Derivatives of dihydropyridines and pyridones have a wide range of documented pharmacological activities, including:

-

Anticancer Properties: Certain dihydropyridine derivatives have shown cytotoxicity against various cancer cell lines.[11]

-

Anti-inflammatory Effects: The pyridone core is present in compounds with demonstrated anti-inflammatory activity.[12]

-

Antimalarial Activity: Diaryl ether substituted 4-pyridones have been identified as potent antimalarial agents.[13]

-

CNS Disorders: As previously mentioned, derivatives of the title compound are being investigated for the treatment of central nervous system disorders.[6][7]

Safety and Handling

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is classified as harmful.[1]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Conclusion

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a valuable and versatile intermediate in the field of drug discovery and development. Its synthesis from readily available precursors and its inherent reactivity make it an attractive starting point for the construction of complex, biologically active molecules. The pyridone scaffold it contains is a well-established pharmacophore, and the continued exploration of derivatives based on this core structure holds significant promise for the development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications to aid researchers in leveraging this important chemical entity in their work.

References

-

Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). National Institutes of Health. Available at: [Link]

-

Supplementary Information Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for th. The Royal Society of Chemistry. Available at: [Link]

-

Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. PubChem. Available at: [Link]

-

Benzyl 3,4-dihydro-4-oxo-pyridine-1(2h)-carboxylate. PubChemLite. Available at: [Link]

-

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Chongqing Chemdad Co., Ltd. Available at: [Link]

- US20230286947A1 - Complement factor b inhibitor, and pharmaceutical composition, preparation method and use thereof. Google Patents.

-

A high yielding oxidation method for the preparation of substituted 2,3-dihydro-4-pyridones from 4-piperidones. Arkat USA. Available at: [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). National Institutes of Health. Available at: [Link]

-

Preparation and antiinflammatory activity of 2- and 4-pyridones. PubMed. Available at: [Link]

-

Synthesis and Structure–Activity Relationships of 4-Pyridones as Potential Antimalarials. ACS Publications. Available at: [Link]

-

Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

-

(PDF) (4S)-Benzyl 4-methyl-5-oxo-1,3-oxazolidine-3-carboxylate. ResearchGate. Available at: [Link]

-

Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. The Royal Society of Chemistry. Available at: [Link]

- AU2019201579B2 - Bicyclic aza compounds as muscarinic M1 receptor and/or M4 receptor agonists. Google Patents.

-

Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. Beilstein Journals. Available at: [Link]

-

4-Piperidone synthesis. Organic Chemistry Portal. Available at: [Link]

-

Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness Discussion Board. Available at: [Link]

-

1 H-and 13 C-NMR chemical shift values of compound 4a. ResearchGate. Available at: [Link]

-

(PDF) 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. ResearchGate. Available at: [Link]

-

Synthesis of (R)-dihydropyridones as key intermediates for an efficient access to piperidine alkaloids. PubMed. Available at: [Link]

-

4-Piperidone. Wikipedia. Available at: [Link]

-

Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]

-

Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. AcrosPharmatech. Available at: [Link]

-

Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. National Institutes of Health. Available at: [Link]

Sources

- 1. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate | C13H13NO3 | CID 11368235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate suppliers & manufacturers in China [m.chemicalbook.com]

- 3. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]

- 4. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate [acrospharma.co.kr]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and its Piperidine Analogue

A Note on Nomenclature: Initial searches for "Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate" suggest that this nomenclature may be imprecise or refer to a less common isomer. The vast majority of scientific literature and chemical supplier databases point towards its saturated piperidine analogue, Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate (CAS Number: 849928-35-4), as the compound of primary interest in research and development. This guide will focus on the synthesis, properties, and applications of this piperidine derivative, while also discussing its relationship to the dihydropyridine scaffold.

Introduction

The 4-oxopiperidine framework is a "privileged scaffold" in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules. Its rigid, three-dimensional structure allows for the precise spatial orientation of functional groups, making it an ideal core for designing ligands that can interact with high specificity and affinity to biological targets. The title compound, Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate, incorporates several key features that make it a valuable intermediate in drug discovery: an N-benzyloxycarbonyl (Cbz) protecting group, a ketone at the 4-position, and a benzyl substituent at the 2-position. This unique combination of functionalities provides multiple avenues for synthetic modification and has positioned this molecule as a key starting material for various therapeutic agents, particularly those targeting the central nervous system.

Chemical Identity and Properties

A comprehensive understanding of the physicochemical properties of Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate is essential for its effective use in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₃ | [1] |

| Molecular Weight | 323.39 g/mol | [1] |

| CAS Number | 849928-35-4 | [1] |

| Appearance | Inferred to be a solid or oil | General knowledge of similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF | General knowledge of similar compounds |

| Storage | Recommended storage at 2-8°C, sealed in a dry environment | [1] |

Synthesis and Mechanistic Considerations

The synthesis of Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate can be approached through several strategic disconnections. The most logical and commonly employed methods involve the construction of the substituted piperidine ring, followed by functional group manipulations. Two primary synthetic strategies are highlighted below:

Strategy 1: Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular reaction for the formation of five- and six-membered rings, making it highly suitable for the synthesis of the 4-oxopiperidine core.[2] This approach involves the base-mediated cyclization of a diester to form a β-keto ester.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of the target molecule via Dieckmann Condensation.

Detailed Protocol:

A plausible, detailed protocol based on established methodologies for similar structures is as follows:

-

Michael Addition: N-benzylglycine ethyl ester is reacted with two equivalents of ethyl acrylate in the presence of a suitable base (e.g., a hindered amine or catalytic amount of a strong base) to afford the corresponding diester intermediate. The reaction is typically performed in an aprotic solvent like THF or ethanol. The causality behind using two equivalents of ethyl acrylate is to ensure the formation of the symmetrical diester, which is crucial for the subsequent cyclization.

-

Dieckmann Condensation: The purified diester is then treated with a strong base, such as sodium ethoxide in ethanol or sodium hydride in THF, to induce intramolecular cyclization.[2] The choice of base and solvent is critical to favor the desired 6-membered ring formation. The reaction mixture is heated to drive the reaction to completion.

-

Hydrolysis and Decarboxylation: The resulting β-keto ester is often hydrolyzed under acidic or basic conditions, followed by decarboxylation upon heating, to yield the N-benzyl-4-oxopiperidone.

-

N-Protection and C2-Benzylation: The secondary amine of the piperidone is protected with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions. Subsequent deprotonation at the C2 position with a strong base like lithium diisopropylamide (LDA) at low temperature, followed by quenching with benzyl bromide, would introduce the benzyl group at the 2-position. The low temperature is crucial to ensure kinetic control and minimize side reactions.

Strategy 2: Alkylation of a Pre-formed Piperidone Ring

An alternative and often more convergent approach involves the direct alkylation of a pre-existing 4-oxopiperidine derivative.

Conceptual Workflow:

Figure 2: Conceptual workflow for the synthesis of the target molecule via enolate alkylation.

Detailed Protocol:

-

Starting Material: The synthesis commences with commercially available Benzyl 4-oxopiperidine-1-carboxylate.[3]

-

Enolate Formation: The starting material is dissolved in an anhydrous aprotic solvent, such as THF, and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is then added dropwise to generate the lithium enolate. The use of a strong, hindered base at low temperature is critical for regioselective deprotonation at the less hindered C3 position, which is in equilibrium with the desired C2 enolate.

-

Alkylation: Benzyl bromide is then added to the enolate solution. The reaction is allowed to slowly warm to room temperature to facilitate the SN2 reaction, which installs the benzyl group at the C2 position.

-

Work-up and Purification: The reaction is quenched with a proton source, such as saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. Purification is typically achieved through column chromatography to isolate the desired Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate.

Reactivity and Chemical Transformations

The chemical architecture of Benzyl 2-benzyl-4-oxopiperidine-1-carboxylate offers several sites for further chemical modification, making it a versatile synthetic intermediate.

-

The 4-Oxo Group: The ketone at the 4-position is a key reactive handle. It can undergo a wide range of standard ketone chemistries, including:

-

Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent can influence the stereochemical outcome of the resulting hydroxyl group.

-

Reductive Amination: The ketone can be converted to an amine via reductive amination, reacting with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is a powerful method for introducing further diversity at the 4-position.

-

Wittig Reaction: The ketone can be converted to an alkene using a Wittig reagent, allowing for the introduction of a carbon-carbon double bond.

-

Enolate Chemistry: The protons alpha to the ketone (at the C3 and C5 positions) can be deprotonated to form an enolate, which can then be alkylated or undergo other electrophilic additions.

-

-

The N-Benzyloxycarbonyl (Cbz) Group: The Cbz group is a common protecting group for amines. It is stable to a wide range of reaction conditions but can be readily removed by catalytic hydrogenation (e.g., H₂, Pd/C). This deprotection reveals the secondary amine, which can then be further functionalized, for instance, by N-alkylation or acylation. This is a critical step in the synthesis of many pharmaceutical agents where the piperidine nitrogen is part of the final pharmacophore.[4]

-

The 2-Benzyl Group: The benzylic protons of the C2-substituent are weakly acidic and could potentially be deprotonated under very strong basic conditions, although this is less favorable than deprotonation alpha to the ketone.

From Piperidone to Dihydropyridine: A Potential Transformation

The user's initial query mentioned a "3,4-dihydropyridine" structure. While the piperidone is the more common entity, its conversion to a dihydropyridine derivative is chemically plausible and represents a potential synthetic pathway to novel compounds.

Conceptual Pathway:

Sources

- 1. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate spectral data

An In-Depth Technical Guide to the Spectral Data of Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a dihydropyridinone derivative featuring a benzyl group at the 2-position and a benzyloxycarbonyl protecting group on the nitrogen atom. Dihydropyridinone scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules.[1][2] The structural elucidation of such novel compounds is paramount for advancing drug discovery efforts. This guide provides a comprehensive overview of the expected spectral characteristics, enabling researchers to identify and characterize this molecule with confidence.

Predicted Spectroscopic Data

The following sections detail the predicted spectral data for this compound. These predictions are based on the analysis of spectral data from analogous structures and established principles of spectroscopic interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to provide key information regarding the proton environment of the molecule. The predicted chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are summarized in the table below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 | ~ 2.5 - 2.8 | m | |

| H-5 | ~ 5.0 - 5.3 | d | J ≈ 8 |

| H-6 | ~ 6.8 - 7.1 | d | J ≈ 8 |

| Cbz-CH₂ | ~ 5.2 - 5.4 | s | |

| 2-Bn-CH₂ | ~ 3.0 - 3.3 | m | |

| Aromatic-H | ~ 7.2 - 7.5 | m |

Causality Behind Predictions:

-

Dihydropyridinone Ring Protons: The protons on the dihydropyridinone ring (H-3, H-5, and H-6) are predicted based on data from similar dihydropyridone systems.[1] The H-3 protons, being adjacent to the chiral center at C-2 and the carbonyl group at C-4, are expected to appear as a multiplet in the upfield region. The vinylic protons H-5 and H-6 will be in the downfield region due to the double bond, and their coupling will give rise to doublets with a typical cis-coupling constant.

-

Benzyl and Benzyloxycarbonyl Protons: The benzylic protons of the Cbz group (Cbz-CH₂) are expected to appear as a singlet, while the benzylic protons of the 2-benzyl group (2-Bn-CH₂) will likely be a multiplet due to coupling with the adjacent H-2 proton. The aromatic protons from both benzyl groups are expected to overlap and appear as a complex multiplet in the aromatic region.[3][4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR chemical shifts provide a carbon fingerprint of the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~ 55 - 60 |

| C-3 | ~ 40 - 45 |

| C-4 (C=O) | ~ 195 - 200 |

| C-5 | ~ 100 - 105 |

| C-6 | ~ 140 - 145 |

| Cbz-CH₂ | ~ 67 - 70 |

| Cbz-C=O | ~ 154 - 158 |

| 2-Bn-CH₂ | ~ 38 - 42 |

| Aromatic-C | ~ 127 - 138 |

Causality Behind Predictions:

-

Dihydropyridinone Ring Carbons: The chemical shifts of the dihydropyridinone ring carbons are estimated from known dihydropyridone derivatives.[1] The carbonyl carbon (C-4) is expected at a significantly downfield shift.

-

Benzyl and Benzyloxycarbonyl Carbons: The benzylic carbons and the carbamate carbonyl are predicted based on typical values for these functional groups. The aromatic carbons will appear in the characteristic region of 127-138 ppm.[4]

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| Fragment | Predicted m/z |

| [M+H]⁺ | 348.1594 |

| [M - C₇H₇]⁺ | 257.0917 |

| [M - C₈H₇O₂]⁺ | 197.1175 |

| [C₇H₇]⁺ | 91.0542 |

Causality Behind Predictions:

-

Molecular Ion: The molecular formula is C₂₁H₂₁NO₃, with an exact mass of 347.1516. The [M+H]⁺ ion would be observed in techniques like ESI.

-

Fragmentation Pattern: The primary fragmentation pathways are predicted to be the loss of the benzyl group (C₇H₇, m/z 91) and the benzyloxycarbonyl group or fragments thereof. The tropylium ion (C₇H₇⁺) at m/z 91 is a very common and stable fragment from benzyl-containing compounds.[5]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Predicted Absorption (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | ~ 1670 - 1690 |

| C=O (carbamate) | ~ 1700 - 1720 |

| C=C (alkene) | ~ 1600 - 1650 |

| C-H (aromatic) | ~ 3000 - 3100 |

| C-H (aliphatic) | ~ 2850 - 3000 |

Causality Behind Predictions:

-

Carbonyl Absorptions: The presence of two carbonyl groups, an α,β-unsaturated ketone and a carbamate, will result in strong absorption bands in the region of 1670-1720 cm⁻¹. Conjugation lowers the frequency of the ketone carbonyl.[6][7][8]

-

Other Functional Groups: The C=C stretching of the dihydropyridinone ring and the various C-H stretching vibrations will also be present in their expected regions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to obtain the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum with a spectral width of -2 to 12 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate several hundred to a few thousand scans to obtain a good spectrum.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

High-Resolution Mass Spectrometry (HRMS-ESI):

-

Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Infuse the sample solution directly or via an LC system into the electrospray ionization (ESI) source in positive ion mode.

-

Set the source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimize the signal for the expected molecular ion.

-

Acquire data over a mass range of m/z 100-500.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Select the [M+H]⁺ ion as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

-

Acquire the product ion spectrum to identify the characteristic fragment ions.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, deposit a thin film onto a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

Molecular Structure

Caption: Workflow for the synthesis and characterization of the target compound.

References

- Al-Hourani, B. J. (2014).

- El-Faham, A., et al. (2020). Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H).

- Patel, R. V., et al. (2016). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. International Journal of Research Culture Society.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. UCLA Chemistry.

- El-Sayed, M. A., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors.

- LibreTexts. (2023). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- Knowbee Tutoring. (2015).

- ChemicalBook. (n.d.). 2-Benzylpyridine(101-82-6) 1H NMR spectrum. ChemicalBook.

- Contreras, R., et al. (2009). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers.

- Morreel, K., et al. (2010).

- Prabhakar, P. S., et al. (2024). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. The Royal Society of Chemistry.

- Szafran, Z., & Szafran, M. (n.d.). Carbonyl - compounds - IR - spectroscopy. Poznan University of Medical Sciences.

- Liu, C., et al. (2016). A method of high performance liquid chromatography electrospray ionization linear ion-trap tandem mass spectrometry (HPLC-ESI-LIT/MSn or LC-ESI-LIT/MSn) coupled with electrospray ionization orbitrap mass spectrometry (ESI-Orbitrap-MS) was used to separate and identify the glycosides in tobacco. Semantic Scholar.

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

- Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds. YouTube.

- LibreTexts. (2023).

- Ahmed, R. S., et al. (2019). 13C-NMR-spectrum data of compounds [2, 3 and 9].

- Amunson, M. (2011).

- LookChem. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate suppliers & manufacturers in China. LookChem.

- Jones, R. N., & Noack, K. (2011). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry.

- AcrosPharmatech. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.

- Pharmaffiliates. (n.d.). Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, CAS No : 185847-84-1.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. ijrcs.org [ijrcs.org]

- 3. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

The Fortuitous Discovery and Enduring Legacy of Dihydropyridine Carboxylates: A Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the discovery, history, and scientific evolution of dihydropyridine (DHP) carboxylates. From their serendipitous synthesis in the late 19th century to their establishment as a cornerstone of cardiovascular therapy, this document traces the journey of these remarkable molecules. We will delve into the foundational Hantzsch synthesis, elucidate the intricate mechanism of action as L-type calcium channel blockers, explore the critical structure-activity relationships that have driven drug development, and chronicle the generational advancements that have led to safer and more efficacious therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this vital class of pharmaceuticals.

A Serendipitous Beginning: The Hantzsch Synthesis

The story of dihydropyridine carboxylates begins not with a targeted drug discovery program, but with a fundamental exploration of organic chemistry. In 1881, the German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that yielded a class of compounds he named "dihydropyridines".[1][2] This reaction, now famously known as the Hantzsch dihydropyridine synthesis, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][3] The initial product is a 1,4-dihydropyridine (1,4-DHP) derivative, which can subsequently be oxidized to the corresponding pyridine.[1][3]

For nearly a century, these "Hantzsch esters" remained largely a chemical curiosity.[2] Their structural resemblance to the biologically crucial coenzyme NADH was noted, but their profound pharmacological potential lay dormant.[4] It wasn't until the 1960s that the therapeutic significance of this chemical scaffold began to be unveiled.[5][6]

The Hantzsch Reaction: A Self-Validating System

The elegance of the Hantzsch synthesis lies in its convergence and reliability, making it a self-validating system for the creation of a diverse library of DHP derivatives. The reaction proceeds through a series of well-established intermediates, offering multiple points for modification and optimization.

This protocol describes the synthesis of a generic 1,4-dihydropyridine dicarboxylate.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

β-Ketoester (e.g., ethyl acetoacetate) - 2 equivalents

-

Nitrogen source (e.g., ammonium acetate or aqueous ammonia)

-

Solvent (e.g., ethanol, methanol, or a green solvent like glycerol)[7]

-

Optional: Oxidizing agent for aromatization (e.g., nitric acid, ferric chloride)[1][7]

Procedure:

-

In a round-bottom flask, dissolve the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in the chosen solvent.

-

Add the nitrogen source (1 equivalent).

-

The reaction mixture is typically stirred at room temperature or refluxed, depending on the reactivity of the substrates.[4] Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture and can be isolated by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

(Optional) For the synthesis of the corresponding pyridine, the isolated dihydropyridine can be treated with an oxidizing agent.[1][7]

Causality Behind Experimental Choices:

-

The use of two equivalents of the β-ketoester is stoichiometric to form both the enamine and the Knoevenagel condensation product intermediates.

-

The choice of solvent can influence reaction rates and yields; greener alternatives like water or glycerol are increasingly being explored.[7]

-

The reaction temperature is a critical parameter to control, balancing reaction kinetics with potential side-product formation.

Figure 1: Simplified workflow of the Hantzsch dihydropyridine synthesis, highlighting key intermediates.

From Chemical Curiosity to Cardiovascular Stalwart: The Rise of Calcium Channel Blockers

The paradigm shift in the perception of dihydropyridines occurred in the 1960s through the work of pharmacologist Albrecht Fleckenstein and his team.[5] While screening coronary dilators, they discovered that certain compounds, including the dihydropyridine nifedipine, exerted their effects by blocking the influx of calcium ions into cells.[8] This groundbreaking discovery gave rise to the concept of "calcium antagonism" and a new class of drugs: calcium channel blockers (CCBs).[8]

Dihydropyridines were found to be particularly effective in relaxing vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[9][10] This property made them ideal candidates for the treatment of hypertension and angina pectoris.[9][11]

Mechanism of Action: Targeting the L-type Calcium Channel

Dihydropyridine carboxylates exert their therapeutic effects by binding to and blocking L-type voltage-gated calcium channels.[9][12][13][14] These channels are crucial for regulating calcium influx into cells, a process fundamental to muscle contraction.[9]

The Signaling Pathway:

-

In vascular smooth muscle cells, depolarization of the cell membrane leads to the opening of L-type calcium channels.

-

Calcium ions (Ca²⁺) flow into the cell, down their electrochemical gradient.

-

The increased intracellular calcium concentration leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK).

-

MLCK phosphorylates myosin, leading to the interaction of actin and myosin filaments and subsequent muscle contraction (vasoconstriction).

-

Dihydropyridines bind to a specific site on the α1 subunit of the L-type calcium channel, stabilizing it in an inactive state.

-

This binding inhibits the influx of calcium, leading to a decrease in intracellular calcium levels.

-

The reduction in calcium prevents the activation of MLCK, resulting in smooth muscle relaxation (vasodilation) and a lowering of blood pressure.[9][11]

Figure 2: Mechanism of action of dihydropyridine carboxylates as L-type calcium channel blockers.

Structure-Activity Relationship (SAR): The Blueprint for Drug Design

The versatility of the Hantzsch synthesis allowed for the systematic modification of the dihydropyridine scaffold, leading to a deep understanding of its structure-activity relationship (SAR). This knowledge has been instrumental in the development of new and improved DHP derivatives.

Key SAR Insights:

-

1,4-Dihydropyridine Ring: This core structure is essential for activity. Oxidation to the pyridine form or reduction of the ring abolishes or significantly reduces activity.[15]

-

C4 Position: An aryl group (typically a substituted phenyl ring) at the C4 position is crucial for optimal antagonist activity.[16][17] The nature and position of substituents on this ring significantly influence potency and selectivity. Electron-withdrawing groups, such as a nitro group, often enhance activity.[16][17]

-

C3 and C5 Positions: Ester groups at these positions are important for activity.[16][17] Asymmetrical esters can lead to chirality and stereoselective activity.

-

N1 Position: The nitrogen at the N1 position should be unsubstituted for optimal activity. Substitution generally leads to a loss of potency.[15]

-

C2 and C6 Positions: Small alkyl groups, such as methyl groups, at these positions are generally preferred.

| Feature | Importance for Activity | Example Modification |

| 1,4-DHP Ring | Essential | Oxidation to pyridine abolishes activity |

| C4-Aryl Group | Crucial for potency | Ortho- or meta-substituted phenyl ring |

| C3/C5 Esters | Important for binding | Varies from methyl to larger alkyl groups |

| N1 Position | Unsubstituted | N-alkylation reduces activity |

| C2/C6 Alkyl Groups | Optimal size required | Typically methyl groups |

The Evolution of Dihydropyridines: A Generational Leap

The development of dihydropyridine calcium channel blockers can be categorized into distinct generations, each representing an improvement in pharmacokinetic and pharmacodynamic properties.[6]

-

First Generation (e.g., Nifedipine): These were short-acting agents that required frequent dosing.[6] While effective, their rapid onset of action could lead to reflex tachycardia and other side effects.[5][6]

-

Second Generation (e.g., Slow-release nifedipine, Felodipine): This generation focused on developing modified-release formulations of the first-generation drugs to provide smoother blood pressure control and reduce side effects.[6]

-

Third Generation (e.g., Amlodipine): These drugs possess a longer half-life, allowing for once-daily dosing.[6] Amlodipine, for instance, exhibits more stable pharmacokinetics and is well-tolerated.[6]

-

Fourth Generation (e.g., Lercanidipine, Lacidipine): Characterized by high lipophilicity, these agents offer a more gradual onset of action and a sustained therapeutic effect, further improving tolerability and patient compliance.[6]

Beyond Hypertension: The Expanding Therapeutic Landscape

While dihydropyridine carboxylates are primarily known for their antihypertensive effects, their therapeutic applications have expanded to other areas.[9][18] For instance, nimodipine, which can cross the blood-brain barrier, is used to prevent cerebral vasospasm.[5] Other DHP derivatives have been investigated for their potential in treating a range of conditions, including cancer, inflammation, and neurodegenerative diseases.[4][19]

Conclusion: An Enduring Legacy and a Promising Future

From a 19th-century chemical synthesis to a multi-billion dollar class of cardiovascular drugs, the journey of dihydropyridine carboxylates is a testament to the power of scientific inquiry and the often-unpredictable path of drug discovery. The foundational work of Arthur Hantzsch provided the chemical tools, while the pharmacological insights of researchers like Albrecht Fleckenstein unlocked their therapeutic potential. The continuous refinement of the dihydropyridine scaffold, guided by a deep understanding of structure-activity relationships, has led to the development of safer and more effective medicines. As research continues to uncover the diverse biological activities of this privileged structure, the story of dihydropyridine carboxylates is far from over, with new chapters of therapeutic innovation waiting to be written.

References

-

Godfraind, T. (2014). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 5, 226. [Link]

-

Saul, R. J., & Schlingmann, G. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1469. [Link]

-

Wikipedia. (n.d.). Calcium channel blocker. In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Singh, R., & Kaur, H. (2018). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Applied Chemistry, 11(3), 60-70. [Link]

-

Al-Zahabi, A. (2017). Dihydropyridines as Calcium Channel Blockers: An Overview. MedCrave Online Journal of Chemistry, 1(2). [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). Dihydropyridine calcium channel blockers. In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Striessnig, J., & Ortner, N. J. (2015). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current molecular pharmacology, 8(2), 110–123. [Link]

-

Sharma, P., & Kumar, V. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4393–4419. [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved January 23, 2026, from [Link]

- Strobl, A., & Gradnig, G. (1992). Process for producing dihydropyridine carboxylic acids.

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved January 23, 2026, from [Link]

-

Lo, Y. C., et al. (2023). Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. PLoS One, 18(7), e0289412. [Link]

-

Zanchi, A., et al. (1997). Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 15(4), S29–S36. [Link]

-

Klusa, V., et al. (2020). 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action. Oxidative medicine and cellular longevity, 2020, 6861841. [Link]

-

CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs). Retrieved January 23, 2026, from [Link]

-

CV Pharmacology. (n.d.). Calcium-Channel Blockers (CCBs). Retrieved January 23, 2026, from [Link]

-

Kim, Y. H., et al. (2000). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Archives of pharmacal research, 23(4), 329–336. [Link]

-

Opie, L. H. (2003). [Dihydropyridines from the first to the fourth generation: better effects and safety]. Therapie, 58(5), 395–400. [Link]

-

National Center for Biotechnology Information. (2024). Calcium Channel Blockers. In StatPearls. Retrieved January 23, 2026, from [Link]

-

Sharma, S., et al. (2022). Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. ACS omega, 7(18), 15995–16003. [Link]

-

Parthiban, A., et al. (2022). 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties. RSC advances, 12(45), 29555–29587. [Link]

-

Pharmacy 180. (n.d.). SAR of Dihydropyridines. Retrieved January 23, 2026, from [Link]

-

Saul, R. J., & Schlingmann, G. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1469. [Link]

-

Kim, Y. H., et al. (2000). Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives. Archives of pharmacal research, 23(4), 329–336. [Link]

-